molecular formula C13H22N4O B2831920 4-amino-1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide CAS No. 2101198-85-8

4-amino-1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2831920
CAS No.: 2101198-85-8
M. Wt: 250.346
InChI Key: FCKMVAAWGVBABZ-UHFFFAOYSA-N
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Description

4-amino-1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydrazine to form the cyclopentyl hydrazone intermediate. This intermediate is then reacted with isobutyl isocyanate to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

4-amino-1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the substituents on the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

What sets 4-amino-1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide apart is its specific substitution pattern, which can influence its reactivity and biological activity. The isobutyl group provides unique steric and electronic properties that can affect the compound’s interaction with molecular targets and its overall stability .

Properties

IUPAC Name

4-amino-1-cyclopentyl-N-(2-methylpropyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-9(2)7-15-13(18)12-11(14)8-17(16-12)10-5-3-4-6-10/h8-10H,3-7,14H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKMVAAWGVBABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=NN(C=C1N)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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